![molecular formula C28H23FN2O2 B2555008 13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860787-08-2](/img/structure/B2555008.png)
13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine
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Overview
Description
Acridine derivatives are a class of compounds that have been extensively researched as potential anti-cancer drugs . They are known for their high cytotoxic activity . These properties of acridines are attributed to their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets .
Molecular Structure Analysis
Acridine derivatives are characterized by a planar ring structure that allows them to act as DNA intercalators . This means they can insert themselves between the base pairs of the DNA double helix, which can interfere with the function of the DNA.Chemical Reactions Analysis
The chemical reactions involving acridine derivatives can be complex and varied, depending on the specific compound and the conditions .Scientific Research Applications
Fluorescent Probes
Acridine derivatives have been used to create fluorescent probes for dynamic monitoring of cell polarity variation . These probes are sensitive to changes in polarity and viscosity, which are important parameters in cell metabolism .
Cell Imaging
These fluorescent probes based on acridine derivatives have been used in HeLa cell imaging experiments due to their good photostability . For example, one probe could locate lipid droplets and others could stain lysosomes .
Therapeutic Agents
Acridine derivatives have been actively researched as potential therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
DNA Intercalation
The mode of action of acridine is primarily through DNA intercalation, which impacts biological processes involving DNA and related enzymes . This property makes acridine derivatives useful in cancer treatment .
Luminous Materials
Acridine derivatives have been used to develop luminous materials . For instance, a novel acridine-carbazole hybrid donor was synthesized using dimethyl acridine (DMAc) and carbazole (Cz) donors .
Organoelectronics and Photophysics
Due to their wide variety of applications in organoelectronics, photophysics, material sciences, and biological sciences, acridine derivatives have found widespread use .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
13-[(2-fluorophenyl)methyl]-8,11-dimethoxy-5,6-dihydroindolo[3,2-c]acridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN2O2/c1-32-24-13-14-25(33-2)27-21(24)15-17-11-12-20-19-8-4-6-10-23(19)31(28(20)26(17)30-27)16-18-7-3-5-9-22(18)29/h3-10,13-15H,11-12,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHSBOITVUOPDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C3CCC4=C(C3=NC2=C(C=C1)OC)N(C5=CC=CC=C45)CC6=CC=CC=C6F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine |
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